[(3,4-Difluorophenyl)methyl](2-ethoxyethyl)amine
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Overview
Description
(3,4-Difluorophenyl)methylamine is an organic compound with the molecular formula C10H13F2NO It is characterized by the presence of a difluorophenyl group attached to a methyl group, which is further connected to an ethoxyethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)methylamine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluorobenzyl chloride with 2-ethoxyethylamine under basic conditions. The reaction typically proceeds as follows:
Reactants: 3,4-difluorobenzyl chloride and 2-ethoxyethylamine.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Solvent: A suitable solvent like ethanol or methanol is used.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Product Isolation: The product is isolated through standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
Industrial production of (3,4-Difluorophenyl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
(3,4-Difluorophenyl)methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of (3,4-Difluorophenyl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the ethoxyethylamine moiety may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
(2,3-Difluorophenyl)methylamine: Similar structure with fluorine atoms at different positions.
(2,4-Difluorophenyl)methylamine: Another isomer with fluorine atoms at different positions.
(3,5-Difluorophenyl)methylamine: Similar compound with fluorine atoms at different positions.
Uniqueness
(3,4-Difluorophenyl)methylamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the difluorophenyl group with the ethoxyethylamine moiety provides distinct properties that may not be present in other similar compounds.
Properties
Molecular Formula |
C11H15F2NO |
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Molecular Weight |
215.24 g/mol |
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-2-ethoxyethanamine |
InChI |
InChI=1S/C11H15F2NO/c1-2-15-6-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,2,5-6,8H2,1H3 |
InChI Key |
XFOHJDMUBCTQCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
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